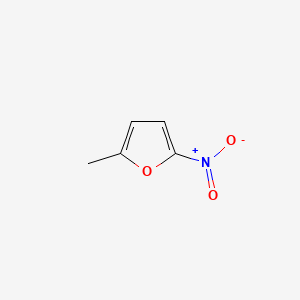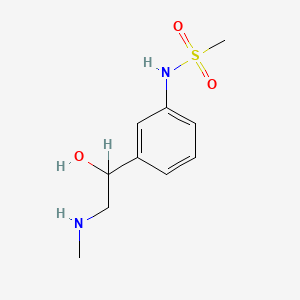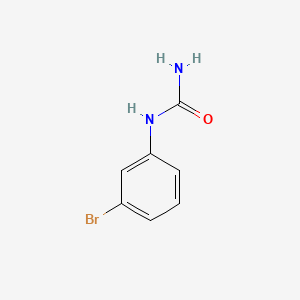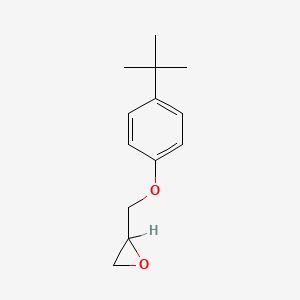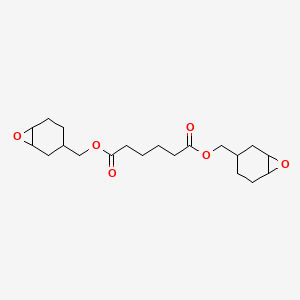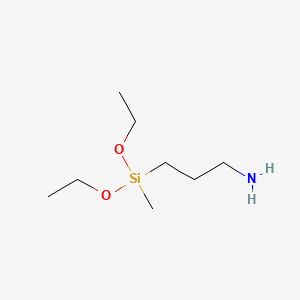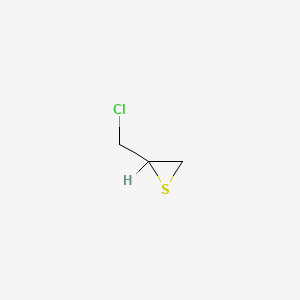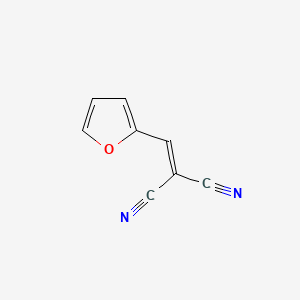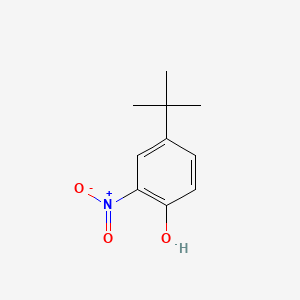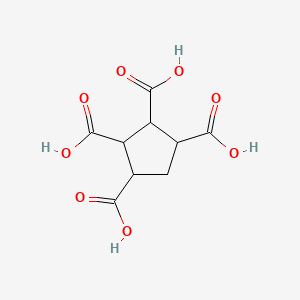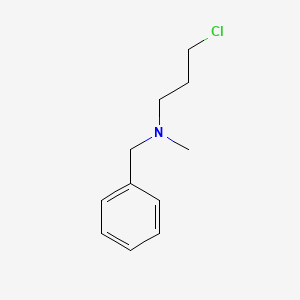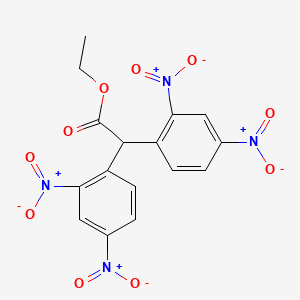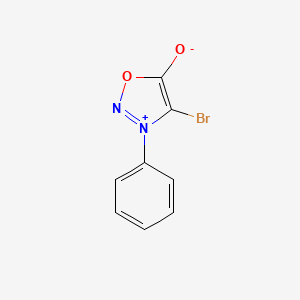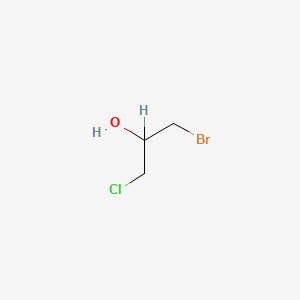
1-Bromo-3-chloropropan-2-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-bromo-3-chloropropan-2-ol involves halogenated alkynes as substrates in a gold-catalyzed process, producing halogenated dienes with high diastereoselectivity. This synthesis pathway highlights the compound's utility in organic synthesis, particularly in creating complex molecular structures through regioselective rearrangement and cross-coupling reactions (Wang, Lu, & Zhang, 2010).
Molecular Structure Analysis
The molecular structure and conformational compositions of 1-bromo-3-chloropropane, a closely related compound, have been explored using gas-phase electron diffraction. It exists as a mixture of four conformers, revealing insights into the steric and electronic effects influencing its structure and reactivity. This study provides a foundation for understanding the structural aspects of 1-bromo-3-chloropropan-2-ol (Postmyr, 1994).
Chemical Reactions and Properties
1-Bromo-3-chloropropan-2-ol undergoes various chemical reactions, including with organolithium reagents and alkylboronates, leading to the formation of allylic alcohols. These reactions are indicative of its reactivity towards nucleophilic substitution and addition, making it a versatile intermediate in organic synthesis (Smith, Elliott, & Jones, 2013).
Physical Properties Analysis
The study on the quantum-chemical kinetic decomposition of 1-bromo-3-chloropropane provides insights into its thermal stability and reactivity under different conditions. These properties are crucial for its handling and storage in a laboratory setting, as well as for its use in various chemical reactions (Bracco, Tucceri, Badenes, & Cobos, 2022).
Chemical Properties Analysis
The reactivity of 1-bromo-3-chloropropan-2-ol towards different nucleophiles, as evidenced by its use in the synthesis of organolithium reagents and subsequent reactions with alkylboronates, highlights its chemical versatility. The ability to undergo nucleophilic substitution and addition reactions makes it a valuable building block in organic synthesis (Smith, Elliott, & Jones, 2013).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pharmaceutically Important Compounds
- Application Summary: 1-Bromo-3-chloropropan-2-ol is used as a chiral building block for the synthesis of pharmaceutically important compounds .
- Methods of Application: The compound is used in high performance liquid chromatography (HPLC) for the separation of racemic compounds into the corresponding enantiomers . Phenoxy derivatives of 1-bromo-3-chloro-2-propanol were separated by normal phase (ODH) column using a mobile phase consisting of n-hexane and isopropanol (80:20) at a flow rate of 0.5 mL/min (25°C) and detected at 254 nm .
- Results: The method was validated for linearity, range, accuracy, and precision. The developed method was applied for monitoring the progress of lipase-catalyzed enantioselective synthesis of (S)-1-bromo-3-chloropropan-2-yl acetate from (RS)-1-bromo-3-chloro-2-propanol .
2. Isolation of RNA
- Application Summary: 1-Bromo-3-chloropropane is used for the isolation of high-quality RNA .
- Methods of Application: The compound is used in the single-step TRI reagent method, which decreases the possibility of contaminating RNA with DNA . It does not adversely affect the quality or quantity of the isolated RNA .
- Results: 1-Bromo-3-chloropropane has been used for the isolation of high-quality RNA from various sources, including feline teeth, mice brain and liver tissues, human ectocervical epithelial cells, placental samples, and human mesenchymal stromal cells (hMSCs) .
3. Nucleophilic Substitution
- Application Summary: 1-Bromo-3-chloropropan-2-ol is used as a typical primary halogenoalkane in nucleophilic substitution reactions .
- Methods of Application: The compound is heated under reflux with a solution of sodium or potassium hydroxide. The bromine in the halogenoalkane is replaced by an -OH group, producing an alcohol . This reaction is known as a substitution reaction .
- Results: The reaction results in the formation of propan-1-ol .
4. Chiral Building Block for Synthesis
- Application Summary: 1-Bromo-3-chloropropan-2-ol is used as a chiral building block for the synthesis of pharmaceutically important compounds .
- Methods of Application: The compound is used in high performance liquid chromatography (HPLC) for the separation of racemic compounds into the corresponding enantiomers . Phenoxy derivatives of 1-bromo-3-chloro-2-propanol were separated by normal phase (ODH) column using a mobile phase consisting of n-hexane and isopropanol (80:20) at a flow rate of 0.5 mL/min (25°C) and detected at 254 nm .
- Results: The method was validated for linearity, range, accuracy, and precision. The developed method was applied for monitoring the progress of lipase-catalyzed enantioselective synthesis of (S)-1-bromo-3-chloropropan-2-yl acetate from (RS)-1-bromo-3-chloro-2-propanol .
5. Nucleophilic Substitution
- Application Summary: 1-Bromo-3-chloropropan-2-ol is used as a typical primary halogenoalkane in nucleophilic substitution reactions .
- Methods of Application: The compound is heated under reflux with a solution of sodium or potassium hydroxide. The bromine in the halogenoalkane is replaced by an -OH group, producing an alcohol . This reaction is known as a substitution reaction .
- Results: The reaction results in the formation of propan-1-ol .
6. Chiral Building Block for Synthesis
- Application Summary: 1-Bromo-3-chloropropan-2-ol is used as a chiral building block for the synthesis of pharmaceutically important compounds .
- Methods of Application: The compound is used in high performance liquid chromatography (HPLC) for the separation of racemic compounds into the corresponding enantiomers . Phenoxy derivatives of 1-bromo-3-chloro-2-propanol were separated by normal phase (ODH) column using a mobile phase consisting of n-hexane and isopropanol (80:20) at a flow rate of 0.5 mL/min (25°C) and detected at 254 nm .
- Results: The method was validated for linearity, range, accuracy, and precision. The developed method was applied for monitoring the progress of lipase-catalyzed enantioselective synthesis of (S)-1-bromo-3-chloropropan-2-yl acetate from (RS)-1-bromo-3-chloro-2-propanol .
Safety And Hazards
1-Bromo-3-chloropropan-2-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, has acute oral toxicity, acute inhalation toxicity - vapors, is a germ cell mutagen, and has specific target organ toxicity (single exposure) . It is harmful if swallowed and toxic if inhaled . It may cause respiratory irritation and is suspected of causing genetic defects .
Eigenschaften
IUPAC Name |
1-bromo-3-chloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrClO/c4-1-3(6)2-5/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDCSPSRGSLXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310623 | |
| Record name | 1-Bromo-3-chloro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloropropan-2-ol | |
CAS RN |
4540-44-7 | |
| Record name | 1-Bromo-3-chloro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4540-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloropropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004540447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-bromo-3-chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-3-chloro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-chloropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



